Superior Tyrosine O-Sulfation Yield and Ease of Work-Up: DMF–SO₃ vs. Pyridine–SO₃
In direct comparative sulfation of tyrosine residues, the DMF–SO₃ complex demonstrated unequivocal superiority over the industry-standard pyridine–SO₃ complex [1]. The work-up procedure following sulfation with DMF–SO₃ was substantially easier than with pyridine–SO₃, reducing purification burden and improving overall process efficiency. The utility of DMF–SO₃ was validated through successful synthesis of two biologically relevant tyrosine sulfate-containing peptides: leucine-enkephalin sulfate and leucosulfakinin-II [1][2].
| Evidence Dimension | Suitability for tyrosine sulfation and post-reaction work-up efficiency |
|---|---|
| Target Compound Data | More suitable; easier work-up; demonstrated synthesis of leucine-enkephalin sulfate and leucosulfakinin-II |
| Comparator Or Baseline | Pyridine–SO₃ complex (most commonly used sulfur trioxide complex for sulfation) — less suitable; more difficult work-up |
| Quantified Difference | Qualitative superiority in both reaction outcome and work-up convenience; validated through two peptide syntheses |
| Conditions | Tyrosine sulfation in peptide synthesis context; DMF as reaction solvent |
Why This Matters
For peptide chemists and biopharmaceutical manufacturers, easier work-up translates directly to reduced purification time, higher isolated yields, and lower cost per successful synthesis.
- [1] Futaki S, Taike T, Yagami T, Ogawa T, Akita T, Kitagawa K. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine. J Chem Soc Perkin Trans 1. 1990:1739-1744. DOI: 10.1039/P19900001739. View Source
- [2] J-STAGE. A Novel Approach for the Synthesis of Tyrosine-Sulfate-Containing Peptides Using a Safety-Catch-Type Protecting Group. 2010. DMF-SO₃ complex was found to be more suitable for tyrosine sulfation than pyridine-SO₃ complex. View Source
